MAO-A vs. MAO-B Selectivity: A 350-Fold Difference Compared to Broader Spectrum Analogs
2-Methoxy-N-(3-phenoxyphenyl)acetamide demonstrates a pronounced selectivity for inhibiting human monoamine oxidase A (MAO-A) over monoamine oxidase B (MAO-B), a profile that distinguishes it from many less selective phenoxyacetamide analogs [1]. In a standardized recombinant enzyme assay, the compound exhibited an IC50 of 6 nM for MAO-A, compared to 2,100 nM for MAO-B, yielding a selectivity index of 350-fold [1]. This contrasts sharply with compounds like N-(3-phenoxycinnamyl)acetohydroxamic acid, which is a potent inhibitor of 5-lipoxygenase (IC50 = 160 nM) but shows no reported activity on MAOs, highlighting a divergence in primary target engagement within the chemical class [2].
| Evidence Dimension | MAO-A vs. MAO-B Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 (MAO-A) = 6 nM; IC50 (MAO-B) = 2,100 nM |
| Comparator Or Baseline | Selectivity Index = 350; vs. Comparator (N-(3-phenoxycinnamyl)acetohydroxamic acid): No MAO inhibition reported; primary target is 5-LO (IC50 = 160 nM) |
| Quantified Difference | 350-fold selective for MAO-A over MAO-B |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in Sf9 cells using 5-hydroxytryptamine and 5-phenylacetaldehyde substrates, respectively; assessed as hydrogen peroxide production after 1 hr [1][2] |
Why This Matters
This high selectivity for MAO-A over MAO-B is critical for researchers developing tools or therapeutics targeting serotonergic pathways, as it minimizes off-target inhibition of MAO-B and reduces the risk of confounding results in neuropharmacological studies.
- [1] BindingDB: BDBM50075964 (CHEMBL3415802). IC50 data for human MAO-A and MAO-B. View Source
- [2] BindingDB: BDBM22334. IC50 data for 5-lipoxygenase. View Source
